2-Bromo-5-methoxybenzophenone ethylene ketal
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Overview
Description
2-Bromo-5-methoxybenzophenone ethylene ketal is an organic compound with the molecular formula C16H15BrO3 and a molecular weight of 335.2 g/mol . It is a cream-colored solid and is primarily used in research and development settings . The compound is also known by its IUPAC name, 2-(2-bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane .
Preparation Methods
Chemical Reactions Analysis
2-Bromo-5-methoxybenzophenone ethylene ketal can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The ketal group can be reduced back to the original carbonyl compound under acidic conditions.
Common reagents used in these reactions include bases like sodium ethoxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and acids like hydrochloric acid for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-methoxybenzophenone ethylene ketal is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of conducting polymers and other advanced materials.
Pharmaceutical Research: The compound is studied for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxybenzophenone ethylene ketal involves its reactivity as a protected carbonyl compound. The ketal group provides stability to the molecule, preventing unwanted reactions at the carbonyl site during synthetic procedures . Upon deprotection, the original carbonyl functionality is restored, allowing further chemical transformations .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-5-methoxybenzophenone ethylene ketal include other benzophenone derivatives and ketal-protected carbonyl compounds. For example:
2-Bromo-5-methoxybenzophenone: The parent compound without the ketal protection.
Benzophenone ethylene ketal: A similar compound without the bromine and methoxy substituents.
The uniqueness of this compound lies in its specific substituents, which provide distinct reactivity and stability characteristics compared to other similar compounds .
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-18-13-7-8-15(17)14(11-13)16(19-9-10-20-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVFGNBSSXYADN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2(OCCO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625783 |
Source
|
Record name | 2-(2-Bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-09-6 |
Source
|
Record name | 2-(2-Bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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